Fmoc-N-PEG36-acid

Catalog No.
S8290632
CAS No.
M.F
C90H161NO40
M. Wt
1897.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-PEG36-acid

Product Name

Fmoc-N-PEG36-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C90H161NO40

Molecular Weight

1897.2 g/mol

InChI

InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93)

InChI Key

XXEJJMXFEIKVOC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Fmoc-N-PEG36-acid (CAS 2649489-46-1, MW 1897.22 g/mol) is a highly pure, discrete (monodisperse) heterobifunctional polyethylene glycol linker featuring an Fmoc-protected amine and a terminal carboxylic acid . With exactly 36 repeating ethylene oxide units, it provides a precise spacer length that bridges the gap between shorter discrete PEGs and traditional polydisperse polymeric PEGs. This structural exactness ensures a polydispersity index (PDI) of exactly 1.0, making it an essential precursor for solid-phase peptide synthesis (SPPS), PROTAC development, and antibody-drug conjugate (ADC) formulation where absolute molecular definition is required for regulatory compliance and reproducible pharmacokinetic profiles [1].

Substituting Fmoc-N-PEG36-acid with standard polydisperse equivalents (such as Fmoc-NH-PEG-2000-COOH) introduces chain-length heterogeneity that severely complicates downstream purification and analytical characterization, as polydisperse mixtures yield broad HPLC peaks that mask impurities and lead to variable batch-to-batch outcomes [1]. Conversely, substituting with shorter discrete PEGs (e.g., PEG12 or PEG24) often fails to provide sufficient hydrodynamic volume for effective half-life extension or adequate spatial separation between bulky functional domains . Furthermore, utilizing Boc- or Cbz-protected variants disrupts standard Fmoc-based SPPS workflows, requiring harsh deprotection conditions that can degrade sensitive peptide sequences.

Absolute Monodispersity and Analytical Resolution vs. Polydisperse PEG 2000

Unlike traditional polymeric PEGs which contain a statistical distribution of chain lengths, Fmoc-N-PEG36-acid maintains a strict PDI of 1.0. When compared to polydisperse Fmoc-NH-PEG-2000-COOH (which typically contains >25 distinct chain lengths even at a low PDI of 1.02), the discrete PEG36 resolves as a single, sharp chromatographic peak . This exact molecular weight definition eliminates the analytical ambiguity associated with broad polymeric smears in mass spectrometry and HPLC.

Evidence DimensionPolydispersity Index (PDI) and Chain Heterogeneity
Target Compound DataPDI = 1.0 (100% single molecular weight species at 1897.22 g/mol)
Comparator Or BaselinePolydisperse PEG 2000 (PDI > 1.02, containing >25 distinct chain lengths)
Quantified DifferenceComplete elimination of chain-length distribution, yielding a single discrete molecule
ConditionsRP-HPLC and Mass Spectrometry characterization of PEG precursors

Absolute molecular definition simplifies Chemistry, Manufacturing, and Controls (CMC) regulatory filings and significantly reduces downstream purification costs.

Solid-Phase Peptide Synthesis (SPPS) Workflow Compatibility vs. Boc-Protected PEGs

Fmoc-N-PEG36-acid is explicitly designed for seamless integration into standard Fmoc/tBu solid-phase peptide synthesis. The Fmoc protecting group is easily removed using mild basic conditions (e.g., 20% piperidine in DMF), whereas substituting with Boc-NH-PEG36-COOH requires strong acids (like TFA) for deprotection . This orthogonal compatibility prevents premature cleavage of the peptide from acid-labile resins and avoids unwanted deprotection of side chains during the elongation phase.

Evidence DimensionDeprotection condition compatibility in sequential synthesis
Target Compound DataMild basic deprotection (20% piperidine/DMF)
Comparator Or BaselineBoc-NH-PEG36-COOH (Requires strong acid/TFA for deprotection)
Quantified DifferenceEnables continuous automated solid-phase synthesis without premature resin cleavage
ConditionsStandard automated Fmoc/tBu solid-phase peptide synthesis workflows

Allows automated incorporation of a large ~1.9 kDa PEG moiety directly into peptide sequences using standard commercial synthesizers without altering established protocols.

Hydrodynamic Volume and Spatial Separation vs. Shorter Discrete PEGs

For applications requiring significant spatial separation between functional domains (such as bridging an E3 ligase ligand and a target protein ligand in PROTACs), shorter PEGs are often insufficient. Fmoc-N-PEG36-acid provides an extended linear spacer length of approximately 120 Å, compared to only ~40 Å for a PEG12 equivalent . This extended length is critical for overcoming steric clashes in ternary complex formation while simultaneously imparting a much larger hydrodynamic radius to extend the in vivo half-life of conjugated peptides.

Evidence DimensionLinear spacer length and hydrodynamic shielding
Target Compound DataPEG36 (~120 Å extended length)
Comparator Or BaselinePEG12 (~40 Å extended length)
Quantified DifferenceProvides 3x the spatial separation distance and proportionally greater hydrodynamic volume
ConditionsLinker design for PROTAC ternary complex formation and bioconjugate half-life extension

Provides the pharmacokinetic and steric benefits of a large polymer while maintaining the exact mass precision required for advanced targeted therapeutics.

Precision PROTAC Linker Synthesis

Fmoc-N-PEG36-acid provides the necessary structural dimensions for bridging two ligands where a long, flexible, and exact-length spacer is required to optimize target degradation efficiency without introducing steric clashes or chain-length heterogeneity into the final PROTAC molecule .

Direct Solid-Phase Synthesis of Half-Life Extended Peptides

Leveraging its direct compatibility with standard Fmoc chemistry, this compound allows manufacturers to incorporate a substantial ~1.9 kDa discrete PEG directly during automated SPPS. This improves the circulation time of therapeutic peptides without the yield losses and heterogeneity associated with post-synthetic PEGylation [1].

Homogeneous Antibody-Drug Conjugates (ADCs)

Serves as a precise hydrophilic spacer to improve the solubility index of highly hydrophobic payloads. Its absolute monodispersity ensures a uniform Drug-to-Antibody Ratio (DAR) profile, which is critical for the reproducible efficacy and safety of next-generation ADCs [1].

XLogP3

-2.8

Hydrogen Bond Acceptor Count

40

Hydrogen Bond Donor Count

2

Exact Mass

1896.0594889 Da

Monoisotopic Mass

1896.0594889 Da

Heavy Atom Count

131

Dates

Last modified: 02-18-2024

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